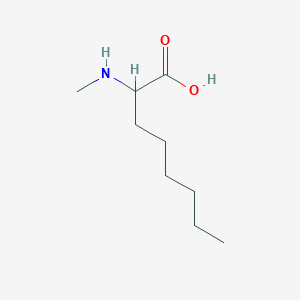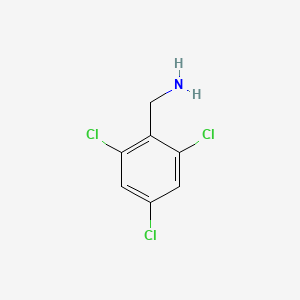![molecular formula C19H24ClNO2 B3198270 [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine CAS No. 1011399-13-5](/img/structure/B3198270.png)
[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine
Descripción general
Descripción
“[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine” is a useful research chemical . It has a molecular weight of 333.85 and a molecular formula of C19H24ClNO2 .
Molecular Structure Analysis
The IUPAC name of this compound is N-[(4-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)ethanamine . The compound has a complexity of 308 and a rotatable bond count of 9 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 30.5 and an XLogP3 of 4.6 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Properties
Research in synthetic chemistry has led to the development of novel compounds with significant biological and industrial applications. For example, the synthesis and structural analysis of substituted thiazolidinones, related to the compound through their complex organic structures and potential for varied applications, reveal insights into chemical reactions and product formation processes. Studies like those conducted by Issac and Tierney (1996) illustrate the synthetic routes and spectral properties of novel substituted thiazolidinones, highlighting the diversity and potential of organic synthesis in creating compounds with specific functional properties (Issac & Tierney, 1996).
Environmental Impact and Toxicity
Understanding the environmental fate and toxicity of chemical compounds, including those similar in structure or function to "[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine," is crucial. Research on the degradation products of chemical warfare agents, for instance, provides valuable information on the persistence, toxicity, and environmental impact of complex organic molecules. Munro et al. (1999) offer comprehensive insights into the degradation pathways, environmental persistence, and mammalian toxicity of various chemical agents, emphasizing the importance of assessing both the direct and indirect impacts of organic compounds on health and the environment (Munro et al., 1999).
Applications in Material Science
Advancements in material science often involve the development and application of organic compounds with unique electrical, mechanical, or thermal properties. The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as an organic thermoelectric material, for example, demonstrates the potential of organic compounds in renewable energy technologies. Research by Zhu et al. (2017) highlights various treatment methods to enhance the thermoelectric performance of PEDOT, showcasing the role of organic synthesis in improving the efficiency of materials used in energy conversion (Zhu et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound . DMPEA is an analogue of dopamine, a major human neurotransmitter . Therefore, it’s plausible that this compound may interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
Given its structural similarity to DMPEA, it might interact with its targets in a similar manner. DMPEA, being an analogue of dopamine, could potentially mimic the action of dopamine by binding to its receptors and inducing similar physiological responses .
Biochemical Pathways
If it acts similarly to dmpea, it could potentially influence the dopaminergic pathways in the brain, affecting mood, reward, and motor control among other functions .
Result of Action
If it acts similarly to DMPEA, it could potentially induce effects similar to dopamine, influencing mood, reward, and motor control among other functions .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-3-22-18-10-7-15(13-19(18)23-4-2)11-12-21-14-16-5-8-17(20)9-6-16/h5-10,13,21H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJTPYBMSAHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)
![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)



![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)